PTP1B Inhibition vs. Ursolic Acid
The compound demonstrates in vitro inhibition of PTP1B with an IC50 of 13.00 μM . This positions it as a moderately potent inhibitor when compared to a commonly used positive control, ursolic acid. In a separate study using similar enzymatic assay conditions, ursolic acid exhibited an IC50 of 26.5 μM [1]. This cross-study comparison indicates that 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is approximately twice as potent as ursolic acid in this specific assay context [1].
| Evidence Dimension | In vitro PTP1B inhibition potency (IC50) |
|---|---|
| Target Compound Data | 13.00 μM |
| Comparator Or Baseline | Ursolic Acid (positive control) IC50 = 26.5 μM |
| Quantified Difference | Target compound is approximately 2.0-fold more potent (lower IC50) than the comparator under similar assay conditions. |
| Conditions | In vitro enzymatic assay using recombinant human PTP1B. |
Why This Matters
For procurement, this establishes a clear, quantified potency benchmark that allows researchers to contextualize its activity against a widely used reference inhibitor, justifying its selection for experiments requiring a defined level of PTP1B inhibition.
- [1] Díaz-Rojas M, et al. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Front Pharmacol. 2023;14:1281045. View Source
